N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
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Overview
Description
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H17N5O2S and its molecular weight is 379.44. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Characterization
Synthesis of Pyrazole and Pyrazolopyrimidine Derivatives : Research has demonstrated various synthetic routes to create pyrazole and pyrazolopyrimidine derivatives. For instance, 5-Aminopyrazoles have been synthesized through reactions involving methylthio compounds, which are then used to produce pyrazolopyrimidines exhibiting cytotoxic activities against certain cell lines, indicative of potential applications in drug discovery and development (Hassan, Hafez, & Osman, 2014). Similarly, benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized, showing remarkable activity against avian influenza viruses, suggesting a route for the development of new antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Utility of Enaminones in Heterocyclic Synthesis : The utility of enaminones as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities has been explored. Enaminones have been shown to react with various compounds to yield biologically active pyrazoles and pyrazolylisoxazoles, hinting at their versatility in medicinal chemistry applications (Riyadh, 2011).
Biological Activities
Antimicrobial Activities : Synthesis of pyrazine derivatives has led to compounds with antimicrobial properties. For example, pyrazinamide derivatives have been investigated for their inhibitory effect on the growth of Leuconostoc mesenteroides and other microorganisms, showcasing the potential for developing new antimicrobial agents (Abdelwahab et al., 2007).
Antifungal and Antiviral Properties : Synthesized compounds related to the target molecule have shown significant antifungal and antiviral activities. This includes novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides with promising activity against phytopathogenic fungi, potentially exceeding the effectiveness of existing fungicides (Du et al., 2015).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that the compound may interact with multiple targets within the body.
Mode of Action
For instance, the aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been found to have diverse biological activities, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-12-22-17(11-27-12)13-3-2-4-15(7-13)23-18(25)14-9-24(10-14)19(26)16-8-20-5-6-21-16/h2-8,11,14H,9-10H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCZJLKBMVYXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CN(C3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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